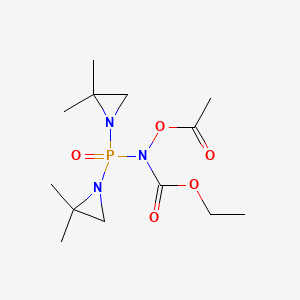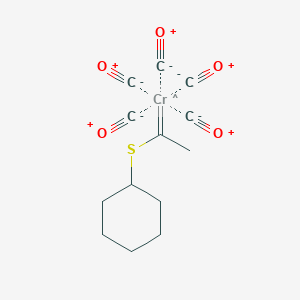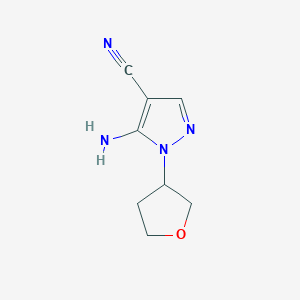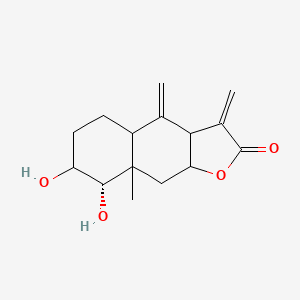
Ivasperine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ivasperine is an organoheterocyclic compound belonging to the naphthofurans class. Its IUPAC name is (8S)-7,8-dihydroxy-8a-methyl-3,4-dimethylidene-3a,4a,5,6,7,8,9,9a-octahydrobenzofbenzofuran-2-one. The molecular formula of this compound is C15H20O4, and it has a molecular weight of 264.32 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ivasperine involves several steps, starting from basic organic compounds. One common method includes the cyclization of a precursor compound under acidic or basic conditions to form the naphthofuran core. This is followed by various functional group modifications to introduce the hydroxyl and methylidene groups at specific positions on the molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often use continuous flow reactors to ensure consistent reaction conditions and high yields. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity .
化学反应分析
Types of Reactions
Ivasperine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated naphthofurans.
科学研究应用
Ivasperine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ivasperine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammation or the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Naphthofuran: Shares the same core structure but lacks the specific functional groups present in Ivasperine.
Quinone Derivatives: Similar in terms of oxidation products but differ in their core structure.
Dihydro Naphthofurans: Reduced forms of naphthofurans with similar but less complex structures.
Uniqueness of this compound
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
属性
CAS 编号 |
5956-43-4 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
(8S)-7,8-dihydroxy-8a-methyl-3,4-dimethylidene-3a,4a,5,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O4/c1-7-9-4-5-10(16)13(17)15(9,3)6-11-12(7)8(2)14(18)19-11/h9-13,16-17H,1-2,4-6H2,3H3/t9?,10?,11?,12?,13-,15?/m1/s1 |
InChI 键 |
IWAWLFYVPNEIRS-CNOYCBBQSA-N |
手性 SMILES |
CC12CC3C(C(=C)C1CCC([C@H]2O)O)C(=C)C(=O)O3 |
规范 SMILES |
CC12CC3C(C(=C)C1CCC(C2O)O)C(=C)C(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




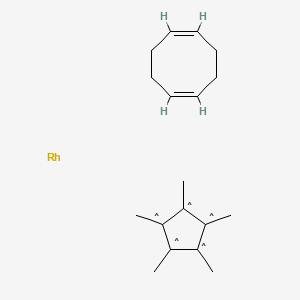
![2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13753851.png)

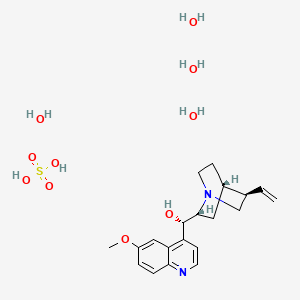
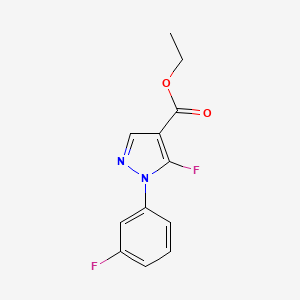
![1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone](/img/structure/B13753883.png)
![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)
